5,7,4'-Trihydroxy-6-methoxyflavanone
Overview
Description
5,7,4’-Trihydroxy-6-methoxyflavanone is a group of stereoisomers with the chemical formula C₁₆H₁₄O₆ . It is a subclass of flavanone . It is found in the taxon Scutellaria barbata and Bracteantha viscosa . It is a natural flavonoid that inhibits NO production with an IC50 of 25.8 μM .
Molecular Structure Analysis
The molecular structure of 5,7,4’-Trihydroxy-6-methoxyflavanone is characterized by a chemical formula of C₁₆H₁₄O₆ . Its canonical SMILES representation is O=C1C2=C (O)C (OC)=C (O)C=C2OC (C3=CC=C (O)C=C3)C1 . The molecular weight is 302.079038168 dalton .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7,4’-Trihydroxy-6-methoxyflavanone include a molecular solubility of -2.123, a molecular volume of 183.16, a molecular surface area of 278.96, and a molecular polar surface area of 96.22 . It has 2 rotatable bonds, 6 H acceptors, and 3 H donors .
Scientific Research Applications
- Phenolic Profiling and Quantitative Determination
- Field : Microbiology
- Application : This compound, along with other flavonoids and isoflavonoids, can be used as substrates by fungi and actinomycetes for biotransformation through various reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation to obtain rare and highly active biofunctional derivatives .
- Method : The utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation is studied .
- Results : The study found that among all microorganisms, actinomycetes are the main producers of flavonoids .
- Field : Pharmacology
- Application : The compound has been found to have anti-inflammatory effects and can suppress NF-κB activation. It also has neuroprotective effects against neuronal oxidative damage .
- Method : The anti-inflammatory and neuroprotective effects of the compound are studied through in vitro and in vivo experiments .
- Results : The compound was found to reduce cholesterol biosynthesis and inhibit lipid peroxidation .
Microbial Transformation
Anti-inflammatory and Neuroprotective Effects
Safety And Hazards
Future Directions
The future directions for the study of 5,7,4’-Trihydroxy-6-methoxyflavanone could involve further exploration of its inhibitory effects on NO production and its potential applications in the treatment of conditions related to inflammation and oxidative stress . Additionally, its safety profile should be further investigated to ensure its suitability for potential therapeutic use .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXRFTLSXMRXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,4'-Trihydroxy-6-methoxyflavanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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